

Endrin vs. Endrin-Ketone: A Comparative Toxicity Assessment

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Compound of Interest

Compound Name: Endrin-ketone

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This guide provides an objective comparison of the toxicity profiles of the organochlorine pesticide Endrin and its primary metabolite, **Endrin-ketone**. The information presented herein is synthesized from toxicological studies to support research and risk assessment.

Quantitative Toxicity Data

The acute toxicity of Endrin and its metabolites varies, with some transformation products exhibiting greater toxicity than the parent compound. The following table summarizes the available oral LD50 values in rats for a direct comparison.

| Compound | Chemical Structure | Oral LD50 (mg/kg) in Rats | Reference(s) |
|-------------------------------|--|---------------------------|--------------|
| Endrin | [Chemical Structure of Endrin] | 3 - 43 | [1][2] |
| Endrin-ketone (12-ketoendrin) | [Chemical Structure of Endrin-ketone] | 0.8 - 1.1 | [1][2][3] |
| Endrin Aldehyde | [Chemical Structure of Endrin Aldehyde] | 500 | [2] |
| delta-ketoendrin | [Chemical Structure of delta-ketoendrin] | Less toxic than endrin | [1][2] |

Note: The names 12-ketoendrin, **Endrin-ketone**, and delta-ketoendrin are often used interchangeably in the literature to refer to the same degradation product.[\[2\]](#)

Experimental Protocols

The following is a generalized protocol for an acute oral toxicity study, based on established methodologies, to determine the LD50 values presented above. Specific experimental details may vary between individual studies.

Acute Oral Toxicity Assay (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Test Animals:

- Healthy, young adult rats (e.g., Carworth Farm E strain or similar), typically 12-14 weeks of age, are used.[\[3\]](#) Both male and female animals are included in the study.
- Animals are acclimatized to laboratory conditions for a minimum of five days prior to the experiment.

Methodology:

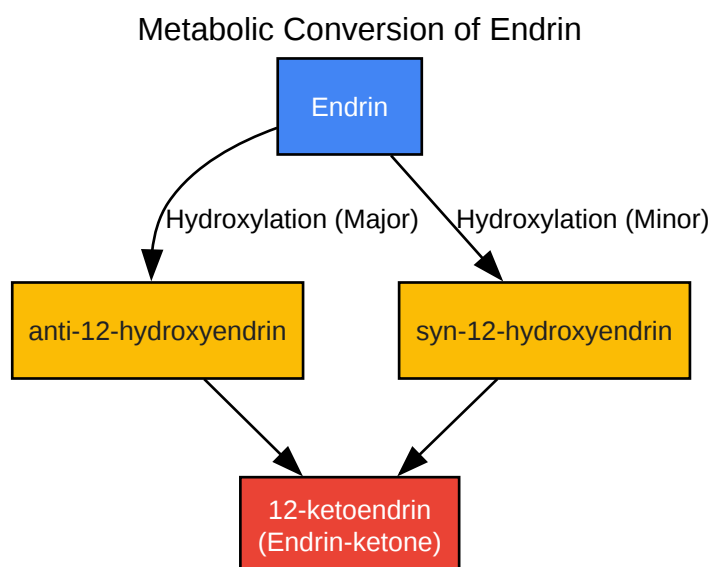
- Preparation of Dosing Solutions: The test compounds (Endrin, **Endrin-ketone**) are dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO).[\[3\]](#)
- Dose Administration: A range of doses for each compound is administered orally to different groups of animals. A control group receives only the vehicle.
- Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 20 hours, and then daily for up to 10 days).[\[3\]](#) Signs of intoxication, such as neurotoxic effects (convulsions, tremors), are recorded.[\[4\]](#)[\[5\]](#)
- Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods such as graphical intrapolation.[\[3\]](#)

Signaling Pathways and Mechanisms of Action

The primary neurotoxic effects of both Endrin and **Endrin-ketone** are mediated through their interaction with the central nervous system. Specifically, they act as antagonists of the gamma-aminobutyric acid (GABA) type A receptor.[6]

Metabolic Transformation of Endrin

Endrin is metabolized in mammals, with one of the key transformation products being **Endrin-ketone** (12-ketoendrin).[3][4] This biotransformation can be considered a bioactivation process, as the resulting metabolite, 12-ketoendrin, is more toxic than the parent compound.[3][7]



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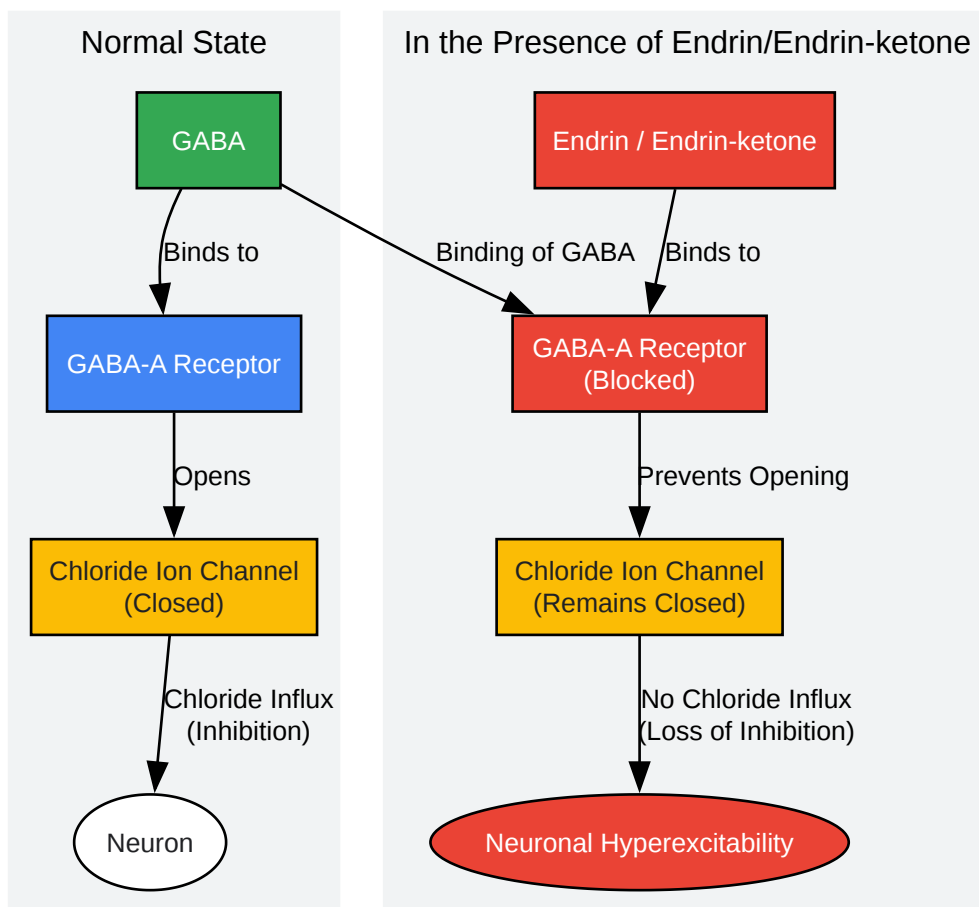
Caption: Metabolic pathway of Endrin to the more toxic 12-ketoendrin.

Mechanism of Neurotoxicity: GABA-A Receptor Antagonism

Endrin and its metabolites, particularly **Endrin-ketone**, exert their neurotoxic effects by binding to the GABA-A receptor in the central nervous system.[6] This binding allosterically inhibits the

receptor, preventing the influx of chloride ions that normally occurs when GABA binds. The disruption of this inhibitory signaling leads to hyperexcitability of the central nervous system, resulting in symptoms such as convulsions and seizures.[4][6]

GABA-A Receptor Antagonism by Endrin/Endrin-ketone



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Caption: Mechanism of GABA-A receptor antagonism by Endrin and **Endrin-ketone**.

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